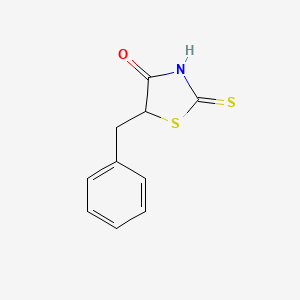

5-Benzyl-2-thioxothiazolidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NOS2 |

|---|---|

Molecular Weight |

223.3 g/mol |

IUPAC Name |

5-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H9NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |

InChI Key |

HEFVAMUJRPNDFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=S)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 5 Benzyl 2 Thioxothiazolidin 4 One and Analogues

Core Scaffold Synthesis Approaches

The foundational step in generating this class of compounds is the construction of the 2-thioxothiazolidin-4-one ring. This is typically achieved through cyclization reactions that bring together the necessary atoms to form the heterocyclic core.

Cyclization Reactions for Thioxothiazolidinone Ring Formation

The synthesis of the 2-thioxothiazolidin-4-one core often involves the reaction of an amine with carbon disulfide in the presence of a reagent that provides the remaining atoms for the ring. For instance, the condensation of aromatic amines with carbon disulfide using ammonium (B1175870) hydroxide (B78521) and chloroacetic acid is a known method for preparing 2-thioxo-thiazolidin-4-ones. nih.gov This approach provides a versatile entry into the rhodanine (B49660) scaffold, which can then be further modified.

Another common strategy involves the reaction of a primary amine, an oxo-compound, and a thiolic agent in a one-pot, three-component reaction. nih.gov This method is highly efficient for generating 2-substituted-4-thiazolidinones. The mechanism generally involves the initial formation of an imine from the amine and the oxo-compound, which is then attacked by the sulfur atom of the thiolic agent, followed by intramolecular cyclization to yield the thiazolidinone ring. nih.gov

Conventional Synthetic Routes to 5-Benzyl-2-thioxothiazolidin-4-one

The direct synthesis of this compound can be achieved through several established methods. One of the most prevalent is the Knoevenagel condensation. nih.gov This reaction involves the condensation of 2-thioxothiazolidin-4-one (rhodanine) with an aromatic aldehyde, such as benzaldehyde (B42025), in the presence of a base. nih.govtandfonline.com The methylene (B1212753) group at the C5-position of the rhodanine ring is sufficiently acidic to react with the aldehyde, leading to the formation of a carbon-carbon double bond and the desired 5-benzylidene derivative. nih.govnih.gov

Microwave-assisted synthesis has also been employed to accelerate the formation of 5-benzylidene-2-thioxothiazolidin-4-one derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Functionalization and Derivatization at the 5-Position

The 5-position of the 2-thioxothiazolidin-4-one ring is a key site for introducing structural diversity, which is crucial for modulating the biological activity of these compounds.

Knoevenagel Condensation with Aromatic Aldehydes for 5-Benzylidene Analogues

The Knoevenagel condensation is the cornerstone for creating a vast library of 5-benzylidene-2-thioxothiazolidin-4-one analogues. tandfonline.comnih.govresearchgate.net By reacting 2-thioxothiazolidin-4-one with a variety of substituted aromatic aldehydes, a wide range of derivatives can be synthesized. tandfonline.comresearchgate.netnih.gov The reaction is typically carried out in a suitable solvent like acetic acid with a catalyst such as sodium acetate (B1210297), and often under reflux conditions. tandfonline.comnih.gov This method allows for the introduction of different substituents on the benzylidene moiety, which can significantly influence the compound's properties.

For example, the synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues has been successfully achieved using Knoevenagel condensation conditions. nih.gov In this case, N-cyclohexylrhodanine is condensed with various substituted benzaldehydes in the presence of sodium acetate in acetic acid. nih.gov The resulting compounds have shown interesting biological activities, such as tyrosinase inhibition. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| 2-Thioxothiazolidin-4-one | Benzaldehyde | Sodium Acetate / Acetic Acid | (Z)-5-benzylidene-2-thioxothiazolidin-4-one | 90-94 | tandfonline.com |

| N-cyclohexylrhodanine | Substituted Benzaldehydes | Sodium Acetate / Acetic Acid | (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues | 65-91 | nih.gov |

| 2-Thioxothiazolidin-4-one | Substituted Indole (B1671886) Aldehydes | - | (Z)-5-((1-Benzyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | 85 | mdpi.com |

Introduction of Diverse Substituents at the Exocyclic Double Bond

The exocyclic double bond formed during the Knoevenagel condensation provides a handle for further derivatization. While the primary focus is often on the substituents of the aromatic ring, modifications to the double bond itself or the groups attached to it can also be explored. However, the most common strategy remains the variation of the aldehyde used in the initial condensation to introduce diverse functionalities. tandfonline.comresearchgate.netnih.gov

Modifications at the 3-Position (N-Substitutions)

The nitrogen atom at the 3-position of the 2-thioxothiazolidin-4-one ring is another site amenable to modification. N-substitution can significantly impact the compound's physicochemical properties and biological activity.

The introduction of substituents at the N-3 position is often achieved prior to the Knoevenagel condensation at the 5-position. For instance, N-cyclohexylrhodanine can be prepared and then reacted with aldehydes to produce N-substituted 5-benzylidene analogues. nih.gov Similarly, N-benzyl substituents have been introduced to create a series of N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one) analogs. nih.gov

The synthesis of these N-substituted derivatives can involve the reaction of a primary amine with carbon disulfide and a haloacetic acid ester, followed by cyclization. nih.gov Alternatively, direct alkylation or arylation of the N-H bond of the pre-formed 2-thioxothiazolidin-4-one ring can be performed, although this may sometimes lead to a mixture of N- and S-alkylated products.

| Starting Material | Reagent(s) | Product | Reference |

| N-cyclohexyl isothiocyanate, Methyl 2-mercaptoacetate | Triethylamine | N-cyclohexylrhodanine | nih.gov |

| 2-Thioxothiazolidin-4-one | Benzyl (B1604629) bromide | 3-Benzyl-2-thioxothiazolidin-4-one | researchgate.netpopline.org |

| Primary amines, Chloroacetyl chloride, Ammonium thiocyanate | - | 2-Arylimino-4-oxo-thiazolidines | unitedjchem.org |

Alkylation and Arylation Strategies

Alkylation and arylation reactions are fundamental strategies for derivatizing the 2-thioxothiazolidin-4-one core. These modifications typically target the nitrogen atom at position 3 (N-3) and the exocyclic sulfur atom (S-2), introducing a wide range of substituents that can significantly influence the molecule's properties.

The nitrogen at the N-3 position is a common site for alkylation. For instance, the reaction of a 2-thioxothiazolidin-4-one with benzyl halides can selectively introduce a benzyl group. researchgate.netnih.gov The crystal structure of 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one confirms the feasibility of this substitution, showing the benzyl moiety oriented at a dihedral angle of 77.25 (4)° to the five-membered heterocyclic ring. nih.gov

Synthesis of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones has also been achieved, demonstrating the introduction of substituted benzyl groups at the C-5 position. researchgate.net These reactions often proceed via the reaction of 2-bromo-3-arylpropanoates with thiosemicarbazones of aromatic aldehydes. researchgate.net

The table below summarizes examples of alkylation and arylation reactions on the thiazolidinone core.

| Starting Material | Reagent | Product | Position of Modification | Reference |

| 2-Thioxothiazolidin-4-one | Benzyl Halide | 3-Benzyl-2-thioxothiazolidin-4-one | N-3 | nih.gov |

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Substituted Benzyl Halides | O-alkoxy derivatives | O-1 (of hydroxy group) | researchgate.net |

| 2-Bromo-3-arylpropanoates | Thiosemicarbazones of aromatic aldehydes | 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | C-5 | researchgate.net |

Incorporation of Heterocyclic Moieties

Creating hybrid molecules by incorporating other heterocyclic rings onto the this compound scaffold is a widely used strategy to explore new chemical space and biological activities. nih.govhilarispublisher.comhilarispublisher.com

One approach involves designing N-substituted heterocyclic derivatives by combining the indole ring with the thioxothiazolidinone core. mdpi.com For example, new thioxothiazolidinone derivatives bearing an indole-based moiety have been synthesized in good yields. mdpi.com Another strategy involves the synthesis of hybrid molecules based on chloroquine (B1663885) and a thiazolidinone scaffold. nih.gov

Furthermore, the synthesis of a novel 4-pyranone compound, 5-benzyloxy-2-thiocyanatomethyl-4-pyranone, highlights the potential for linking different heterocyclic systems. nih.gov The synthesis of 2-aroylamido-5-benzyl-1,3,4-thiadiazoles represents another example where a thiadiazole ring is constructed from a benzyl-containing precursor. jlu.edu.cn

| Thiazolidinone Precursor | Incorporated Heterocycle | Resulting Hybrid Structure | Reference |

| Thiazolidinone | Chloroquine | Chloroquine-thiazolidinone hybrid | nih.gov |

| 2-Thioxothiazolidin-4-one | Indole | Indole-thioxothiazolidinone derivative | mdpi.com |

| Kojic acid derivative | Thiocyanate | 5-Benzyloxy-2-thiocyanatomethyl-4-pyranone | nih.gov |

| 1-Phenylacetyl-4-aroylthiosemicarbazides | - | 2-Aroylamido-5-benzyl-1,3,4-thiadiazoles | jlu.edu.cn |

Alterations of the Thioxo Group

The thioxo group at the C-2 position is a key functional handle that can be chemically modified to alter the electronic and steric properties of the molecule. A common transformation is the conversion of the thioxo group to an oxo group, yielding the corresponding thiazolidine-2,4-dione.

This desulfurization can be achieved using various oxidizing agents. For example, treatment of 2-thioxoimidazolidin-4-ones with chromium trioxide can convert them into the corresponding 2,4-diones. researchgate.net Another method involves the use of hydrogen peroxide in a mixture of DMF and acetic acid to transform 3,5,5-triphenyl-2-thioxoimidazolidin-4-one into 3,5,5-triphenylimidazolidine-2,4-dione in high yield. ucl.ac.be These methods are applicable to the 2-thioxothiazolidin-4-one series.

| Starting Material | Reagent(s) | Product | Transformation | Reference |

| 5-(2-oxo-2-arylethyl)-2-thioxo-imidazolidin-4-ones | Chromium trioxide | Corresponding 2,4-diones | C=S to C=O | researchgate.net |

| 3,5,5-Triphenyl-2-thioxoimidazolidin-4-one | Hydrogen peroxide, DMF, Acetic acid | 3,5,5-Triphenylimidazolidine-2,4-dione | C=S to C=O | ucl.ac.be |

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of this compound and its analogues.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine two or more starting materials in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. nih.gov Several MCRs have been developed for the synthesis of 5-benzylidene-2-thioxothiazolidin-4-one derivatives. rawdatalibrary.netresearchgate.net

These reactions often involve the condensation of an aldehyde (like benzaldehyde), a compound with an active methylene group (like 2-thioxothiazolidin-4-one, also known as rhodanine), and sometimes a third component, often under catalytic conditions. nih.govrawdatalibrary.netresearchgate.net For example, a one-pot synthesis of 5-benzylidene-2-thioxothiazolidin-4-one derivatives has been described using lemon juice as a green solvent and ammonium ferrous sulfate (B86663) as a catalyst. rawdatalibrary.netresearchgate.net Another efficient protocol involves the one-pot, multi-component reaction of an alkyl amine, chloroacetyl chloride, carbon disulfide, and a substituted aromatic aldehyde under solvent-free microwave irradiation. cbijournal.com

| Reaction Type | Components | Product | Key Features | Reference |

| Knoevenagel Condensation | Benzaldehyde, 2-Thioxothiazolidin-4-one | 5-Benzylidene-2-thioxothiazolidin-4-one | One-pot, green solvent (lemon juice), ammonium ferrous sulfate catalyst | rawdatalibrary.netresearchgate.net |

| Multicomponent Reaction | Alkyl amine, Chloroacetyl chloride, Carbon disulfide, Aromatic aldehyde | (Z)-3-Alkyl-5-arylidene-2-thioxothiazolidin-4-one | One-pot, solvent-free, KOH base, microwave irradiation | cbijournal.com |

| [2+3]-Cyclocondensation followed by Knoevenagel condensation | Substituted thioureas, Halogen-carboxylic acids, Aldehydes | 5-ene-4-thiazolidinones | One-pot, can be performed under microwave irradiation | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov

The synthesis of 5-benzylidene-2-thioxothiazolidin-4-one derivatives has been successfully achieved using microwave irradiation, offering excellent yields in a short reaction time. rawdatalibrary.netresearchgate.net In one study, the use of microwave heating (800 W) at 80-85°C for 6-12 minutes resulted in target compounds with 94-97.5% yields. researchgate.net Microwave-assisted synthesis has been employed for various thiazolidinone derivatives, including the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones from thiourea, chloroacetic acid, and an aldehyde under solvent-free conditions. nih.gov The synthesis of various thiazolopyrimidine derivatives has also been improved by using microwave conditions, with yield increases of 17-23% and significantly reduced reaction times. nih.gov

| Product | Synthetic Method | Reaction Time | Yield | Reference |

| 5-Benzylidene-2-thioxothiazolidin-4-one derivatives | One-pot reaction with microwave irradiation | 6-12 minutes | 94-97.5% | researchgate.net |

| (Z)-5-Arylidene-4-thioxo-thiazolidine-2-ones | Knoevenagel condensation with microwave irradiation | Not specified | Good | eurekaselect.com |

| 5-Arylidene-2-imino-4-thiazolidinones | One-pot condensation with microwave irradiation | Not specified | Good | nih.gov |

| Thiazolopyrimidine derivatives | Various reactions under microwave irradiation | Significantly reduced | Increased by 17-23% | nih.gov |

Enantioselective Synthesis Methods

The development of enantioselective synthetic methods is crucial for accessing chiral molecules, which often exhibit different biological activities. For thiazolidinone derivatives, enantioselective synthesis can provide access to specific stereoisomers.

A key method for preparing β-hydroxy acids and their derivatives in high enantiomeric purity is the acyl thiazolidinethione enolates mediated aldol (B89426) reaction. nih.gov For example, the asymmetric aldol condensation of an N-acylthiazolidinethione with acetaldehyde (B116499) has been used to synthesize 1-[(S)-4-benzyl-2-thioxothiazolidin-3-yl]-3-hydroxybutan-1-one. nih.gov In this reaction, the chiral auxiliary derived from an amino acid directs the stereochemical outcome of the aldol reaction, leading to the formation of a major diastereomer with high selectivity. The purification of the crude product by column chromatography can then afford the desired enantiomerically enriched compound. nih.gov

| Chiral Precursor | Reagent | Product | Key Aspect | Reference |

| N-acylthiazolidinethione | Acetaldehyde | 1-[(S)-4-Benzyl-2-thioxothiazolidin-3-yl]-3-hydroxybutan-1-one | Asymmetric aldol condensation | nih.gov |

Catalysis in Thioxothiazolidinone Synthesis (e.g., Metal Catalysts, Green Catalysts)

The synthesis of 2-thioxothiazolidin-4-ones, including 5-benzyl derivatives and other analogues, has significantly benefited from the application of various catalytic systems. Catalysis in this context aims to enhance reaction efficiency, improve yields, reduce reaction times, and promote more environmentally benign synthetic pathways. Methodologies range from the use of traditional metal catalysts to the adoption of green catalytic systems, which include solid-supported catalysts, ionic liquids, and biocatalysts. These approaches often facilitate one-pot, multi-component reactions, which are highly valued for their atom economy and procedural simplicity.

Metal Catalysis

Metal catalysts have been effectively employed in the synthesis of 2-thioxothiazolidin-4-one derivatives, primarily in Knoevenagel condensation reactions to form 5-ylidene analogues. These catalysts can activate the reactants and facilitate the carbon-carbon bond formation between the active methylene group of the thioxothiazolidinone ring and an aldehyde.

A variety of metal salts have been screened for their efficacy in synthesizing 5-benzylidene-2-thioxothiazolidin-4-one derivatives. researchgate.net For instance, in a one-pot synthesis involving the condensation of rhodanine and an aldehyde, several metal catalysts were evaluated. The results indicated that ammonium ferrous sulfate and copper(II) bromide provided the highest yields. researchgate.net In contrast, catalysts like pyridinium (B92312) chromate (B82759) and copper(II) chloride resulted in moderate yields, while aluminum chloride showed the least effectiveness under the tested conditions. researchgate.net

The use of nanoparticles as catalysts represents a significant advancement. Palladium nanoparticles have been utilized as an environmentally safe and reusable catalyst for the synthesis of 2,3-disubstituted-4-thiazolidinones, demonstrating high yields and the ability to be reused multiple times without significant loss of activity. researchgate.net Similarly, CdZr4(PO4)6 nanoparticles have proven effective for synthesizing bis-thiazolidinones. researchgate.net Other metal compounds, such as vanadyl sulfate (VOSO4) under ultrasonic irradiation and Bi(SCH2COOH)3 under solvent-free conditions, have also been successfully used to catalyze the one-pot synthesis of thiazolidin-4-one derivatives. nih.gov

Table 1: Screening of Metal Catalysts in the Synthesis of a 5-Benzylidene-2-thioxothiazolidin-4-one Derivative researchgate.net

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Ammonium Ferrous Sulfate | 9.5 | 82-84 |

| Copper(II) Bromide | 8 | 84 |

| Copper(II) Iodide | Data Not Available | 72 |

| Pyridinium Chromate | 4.5 | 56 |

| Copper(II) Chloride | 4.5 | 56 |

| Aluminum Chloride | Reported as providing the worst results |

Green Catalysis

The principles of green chemistry have driven the development of more sustainable catalytic systems for thioxothiazolidinone synthesis. These "green catalysts" are often recyclable, non-toxic, and can function under mild or solvent-free conditions. nih.govtandfonline.com

Solid-Supported Catalysts: Heterogeneous solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. pharmascholars.com Examples include:

Silica-supported Iodine (I2-Silica): Used with potassium carbonate, this system effectively catalyzes the Knoevenagel condensation of thiazolidinediones, offering easy filtration and catalyst recycling. pharmascholars.com

Sulfonated Mesoporous Silica (B1680970) (MCM-SO3H): This heterogeneous and reusable acidic catalyst enables the one-pot synthesis of polyfunctionalized spirothiazolidin-4-ones, avoiding the use of hazardous solvents. nih.gov

Zirconium Silicate (ZrSiO2): This catalyst has been used for the synthesis of spiro-[indole-thiazolidine] derivatives under microwave irradiation. nih.gov

Amberlite IR-120H resin: This reusable resin has been used as a greener catalyst in the microwave-assisted, solvent-free synthesis of thiazolidine (B150603) derivatives. nih.gov

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) are valued as green reaction media because they can act as both the solvent and the catalyst, are non-volatile, and can often be recycled. nih.gov Brønsted acidic ILs have been reported as effective catalysts for producing various thiazolidinone derivatives. researchgate.netnih.gov Similarly, Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride and N-methylurea, have been successfully used as both solvent and catalyst for the synthesis of thiazolidinedione derivatives, achieving yields up to 90.90%. frontiersin.org

Biopolymer-Based and Natural Catalysts: Naturally derived materials offer an eco-friendly catalytic alternative.

Fe3O4@κ-carrageenan: A magnetically separable nanocomposite of iron oxide nanoparticles and the biopolymer κ-carrageenan serves as a reusable catalyst for rhodanine synthesis in aqueous media. researchgate.net

β-Cyclodextrin: This supramolecule is an eco-friendly catalyst used in the one-pot synthesis of rhodanine scaffolds and other thiazolidin-4-ones in water. nih.govresearchgate.net

Fruit Juice: In a novel approach, natural acids present in lemon juice have been utilized to catalyze the Knoevenagel condensation for the synthesis of 5-benzylidene-2-thioxothiazolidin-4-one derivatives under microwave irradiation. researchgate.net

Other Green Methods: The synthesis of thiazolidinones has also been achieved using acid-activated montmorillonite, a type of clay, as an efficient catalyst. researchgate.net Furthermore, some reactions have been developed to proceed under catalyst- and solvent-free conditions, relying on microwave or ultrasonic irradiation to drive the reaction. nih.govtandfonline.com

Table 2: Examples of Green Catalysts in Thioxothiazolidinone and Analogue Synthesis

| Catalyst Type | Specific Catalyst | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Solid-Supported | I2-Silica and K2CO3 | Thiazolidinedione derivatives | Non-toxic, easy to handle, recyclable. | pharmascholars.com |

| Solid-Supported | Sulfonated mesoporous silica (MCM-SO3H) | Spirothiazolidin-4-ones | Heterogeneous, reusable, avoids harmful solvents. | nih.gov |

| Deep Eutectic Solvent | Choline chloride: N-methylurea | Thiazolidinedione derivatives | Acts as both solvent and catalyst, good yields. | frontiersin.org |

| Biopolymer-Based | Fe3O4@κ-carrageenan | Rhodanine derivatives | Magnetically separable, reusable, aqueous media. | researchgate.net |

| Biopolymer-Based | β-Cyclodextrin-SO3H | 2,3-disubstituted thiazolidin-4-ones | Cost-effective, efficient, works in various solvents. | nih.gov |

| Natural Acid | Lemon Juice | 5-Benzylidene-2-thioxothiazolidin-4-one | Natural, inexpensive, used with microwave irradiation. | researchgate.net |

| Clay | Acid-activated montmorillonite | 1,3-Thiazolidin-4-ones | Green, efficient for cyclo-condensation. | researchgate.net |

Reactivity and Mechanistic Investigations of 5 Benzyl 2 Thioxothiazolidin 4 One Derivatives

Reaction Mechanisms of Key Transformations

The 5-benzyl-2-thioxothiazolidin-4-one scaffold can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing novel synthetic routes.

Mechanistic Pathways of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic chemistry used for carbon-carbon bond formation. nih.gov It involves the reaction of an active methylene (B1212753) compound, such as this compound, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. wikipedia.org The product is often an α,β-unsaturated ketone. wikipedia.org

The generally accepted mechanism for the Knoevenagel condensation proceeds through several key steps. nih.govacs.orgorganic-chemistry.org Initially, the basic catalyst deprotonates the active methylene group at the C-5 position of the thioxothiazolidinone ring, generating a carbanionic intermediate. nih.gov This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting alkoxide intermediate subsequently undergoes dehydration, often facilitated by the reaction conditions, to yield the final α,β-unsaturated product. wikipedia.org

The choice of catalyst, which is often a weak base like piperidine (B6355638) or an amine, is critical to prevent the self-condensation of the aldehyde or ketone. wikipedia.orgacs.org In some variations, such as the Doebner modification, pyridine (B92270) is used as the solvent, especially when a carboxylic acid group is present on the active methylene compound, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Studies have shown that the nature of the substituents on the benzaldehyde (B42025) can influence the reaction rate and yield. Electron-withdrawing groups on the benzaldehyde tend to enhance the reaction, while electron-donating groups can have the opposite effect. nih.gov

Studies on Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. Derivatives of this compound can participate in such reactions. For instance, [3+2] cycloaddition reactions involving 1,3-dipoles have been investigated. scispace.com These reactions lead to the formation of five-membered heterocyclic rings. The regioselectivity and chemoselectivity of these cycloadditions are often governed by the electronic properties of both the thioxothiazolidinone derivative and the reacting partner. scispace.com Quantum chemical calculations have been employed to study the reaction mechanism, regioselectivity, and stereoselectivity of intramolecular [2+2] photocycloaddition reactions catalyzed by chiral sensitizers. rsc.org These studies indicate a stepwise mechanism involving the formation of a diradical intermediate, with the first carbon-carbon bond formation being the rate-determining and selectivity-controlling step. rsc.org

Intramolecular Rearrangements and Annulation Processes

Derivatives of this compound can undergo intramolecular rearrangements and annulation reactions to form fused heterocyclic systems. For example, photochemical rearrangement of related fused 1λ4,2-thiazines can lead to the formation of fused pyrroles. rsc.org The proposed mechanism involves the formation of a nitrene intermediate, which then cyclizes and aromatizes through a series of shifts. rsc.org

Another example involves tandem N-ketoalkylation/cyclization of 2-thioxoimidazoline-4-one, a related heterocyclic system, with α-iodomethyl ketones to afford annulated heterocyclic systems. researchgate.net Cascade reactions involving Michael addition followed by intramolecular ring annulation have also been reported, leading to the synthesis of complex polycyclic structures. rsc.org

Nucleophilic and Electrophilic Properties of the Thioxothiazolidinone Ring System

The reactivity of the this compound ring system is dictated by the distribution of electron density, which gives rise to both nucleophilic and electrophilic centers. masterorganicchemistry.comkhanacademy.org

Nucleophilic Sites:

The exocyclic sulfur atom (C=S) is a soft nucleophilic center.

The nitrogen atom within the ring can exhibit nucleophilic character, particularly after deprotonation.

The active methylene group at the C-5 position is a key nucleophilic site, readily forming a carbanion in the presence of a base. wikipedia.orglibretexts.org

Electrophilic Sites:

The carbonyl carbon (C=O) is a hard electrophilic center, susceptible to attack by nucleophiles. researchgate.net

The carbon atom of the thiocarbonyl group (C=S) can also act as an electrophilic site.

The carbon atom at the C-5 position, when substituted with a leaving group, can become an electrophilic center for nucleophilic substitution reactions.

The interplay of these nucleophilic and electrophilic sites allows for a wide range of reactions, including alkylation, acylation, and condensation reactions. The hard and soft acid-base (HSAB) theory can be applied to predict the outcome of reactions with different electrophiles and nucleophiles. nih.gov For instance, soft electrophiles will preferentially react with the soft sulfur nucleophile. nih.gov

Chemoselectivity and Regioselectivity in Organic Reactions

Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential formation of one constitutional isomer over another, are critical aspects of the organic reactions involving this compound. scispace.comslideshare.net

In reactions with reagents possessing multiple reactive sites, the inherent electronic and steric properties of the thioxothiazolidinone ring direct the reaction to a specific site. For example, in the Knoevenagel condensation, the reaction occurs selectively at the active methylene group at C-5, even in the presence of other potentially reactive sites. tandfonline.comresearchgate.net

The regioselectivity is often observed in cycloaddition reactions. scispace.com For example, in [3+2] cycloaddition reactions, the orientation of the dipole with respect to the dipolarophile is controlled by electronic and steric factors, leading to the preferential formation of one regioisomer. scispace.com Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding and predicting the chemo- and regioselectivity of such reactions. scispace.com

Tautomeric Equilibria and Their Influence on Reactivity

Thioxothiazolidin-4-ones can exist in different tautomeric forms, primarily the thione and thiol forms. This tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. ccsenet.org

Thione form: Characterized by a C=S double bond and an N-H bond.

Thiol form: Characterized by a C-S single bond, an S-H bond, and a C=N double bond within the ring.

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. mdpi.com Computational studies have shown that for some related benzothiazole (B30560) derivatives, the thione tautomer is more stable than the thiol form. ccsenet.org

The existence of these tautomers can significantly influence the reactivity of the molecule. The different tautomers present distinct nucleophilic and electrophilic sites. For example, the thiol form possesses a nucleophilic thiol group, which can participate in different reactions compared to the thione form. The specific tautomer present under the reaction conditions will dictate the course of the reaction and the nature of the products formed. NMR spectroscopy is a key analytical tool for studying these tautomeric equilibria. mdpi.comnih.gov

Structural Characterization and Conformational Analysis of 5 Benzyl 2 Thioxothiazolidin 4 One

Advanced Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the molecular structure, bonding, and electronic properties of 5-Benzyl-2-thioxothiazolidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For (Z)-5-benzylidene-2-thioxothiazolidin-4-one, the ¹³C NMR spectrum in DMSO-d₆ shows distinct signals for the various carbon atoms. The chemical shifts are observed at approximately 194.7, 169.4, 133.5, 131.4, 130.9, 130.7, 128.5, and 125.5 ppm. researchgate.net These shifts correspond to the carbons of the thiazolidinone ring and the benzylidene group. It is important to note that the substitution pattern on the benzylidene ring can influence the precise chemical shifts.

Proton (¹H) NMR data for derivatives of 5-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones have been reported. For instance, in a synthesized series, the methine proton (CH) of the thiazolidinone ring appears as a doublet of doublets around 4.6-4.7 ppm, while the methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group show distinct signals for the two diastereotopic protons, often as doublets of doublets in the range of 3.0-3.5 ppm. libretexts.org The aromatic protons of the benzyl group typically appear as a multiplet in the region of 7.2-7.4 ppm. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Thiazolidinone Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH (thiazolidinone) | ~4.6-4.7 (dd) | - |

| CH₂ (benzyl) | ~3.0-3.5 (dd) | ~35 |

| Aromatic CH (benzyl) | ~7.2-7.4 (m) | ~127-129 |

| C=O | - | ~169 |

| C=S | - | ~195 |

Note: Data is based on derivatives and may vary for the title compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule. For derivatives of this compound, characteristic IR absorption bands are observed. A prominent band corresponding to the C=O stretching vibration is typically found in the range of 1700–1750 cm⁻¹. hmdb.ca The C=S stretching vibration is also a key feature, although its position can be more variable. Other significant peaks include those for N-H stretching (if unsubstituted at the N-3 position) and aromatic C-H stretching.

A study on 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione provides a detailed vibrational analysis using both experimental and theoretical methods, which can serve as a reference for understanding the vibrational modes of the thiazolidinone core. doi.org The FT-IR and FT-Raman spectra of such compounds are complex, with numerous bands corresponding to stretching, bending, and torsional vibrations of the entire molecular framework.

Table 2: Key IR Absorption Frequencies for Related Thiazolidinone Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1700 - 1750 |

| N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | ~3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of rhodanine (B49660) derivatives, such as this compound, is characterized by absorption bands corresponding to π→π* and n→π* transitions. The exact position of the absorption maxima (λ_max) is influenced by the solvent polarity and the substituents on the aromatic ring. ajol.info For example, the UV absorption spectrum of 5-benzyl-1,3,4-oxadiazole-2-thiol, a related heterocyclic compound, shows an absorption maximum around 281 nm. chemguide.co.uk The electronic properties, including the HOMO-LUMO energy gap, can be further investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). doi.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Determination of Crystal System and Space Group

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, data for closely related derivatives offer valuable predictions. For instance, the crystal structure of 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one was determined to be monoclinic with the space group P2₁. libretexts.org Another related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, also crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Furthermore, a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives were found to crystallize in either monoclinic (P2₁/c) or triclinic (P1) space groups. researchgate.net This suggests that this compound is likely to crystallize in a similar low-symmetry system.

Table 3: Crystal Data for a Related Thiazolidinone Derivative (1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.850 (6) |

| b (Å) | 7.189 (5) |

| c (Å) | 10.595 (7) |

| β (°) | 95.537 (6) |

| V (ų) | 670.9 (8) |

| Z | 2 |

Source: libretexts.org

Analysis of Molecular Geometry and Bond Parameters

The molecular geometry, including bond lengths and angles, provides a detailed picture of the compound's conformation. In the solid state, the thiazolidinone ring is expected to be nearly planar. The benzyl group will adopt a specific conformation relative to the heterocyclic ring, which is influenced by steric and electronic factors.

Table 4: Selected Bond Lengths and Angles for a Related Thiazolidinone Derivative

| Bond/Angle | Typical Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C=S Bond Length | ~1.66 Å |

| C-N Bond Length | ~1.38 Å |

| C-S Bond Length | ~1.75 Å |

| C-C-N Angle | ~112° |

| C-S-C Angle | ~92° |

Note: These are representative values from related structures and may differ for the title compound.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals)

Hydrogen Bonding: In the crystalline structures of related 2-thioxothiazolidin-4-one derivatives, hydrogen bonding is a predominant feature. The N-H group of the thiazolidinone ring commonly acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This frequently leads to the formation of centrosymmetric dimers through paired N-H⋯O hydrogen bonds, creating a stable R²₂(8) ring motif. researchgate.net

Beyond the primary N-H⋯O interaction, other weaker hydrogen bonds contribute to the stability of the crystal lattice. These can include C-H⋯S and C-H⋯O interactions, which link the primary dimeric units into more extended chains or sheets. researchgate.net In some derivatives, intramolecular C-H⋯S hydrogen bonds can also occur, influencing the planarity of the molecule. nih.gov The sulfur atom's ability to accept hydrogen bonds, though weaker than oxygen, plays a distinct role in the molecular assembly. researchgate.net The benzyl group itself can participate in weak OH⋯π or NH⋯π interactions, further stabilizing the conformation. rsc.org

π-π Stacking: Aromatic π-π stacking interactions are another critical component of the crystal packing for these compounds. nih.gov The benzyl group's aromatic ring and the thiazolidinone ring can engage in stacking with neighboring molecules. These interactions are often observed linking the hydrogen-bonded dimers into columns or layers. researchgate.netresearchgate.net The geometry of this stacking can vary, from parallel-displaced to T-shaped arrangements, with centroid-centroid distances indicating the strength of the interaction. In one derivative, a weak aromatic π–π stacking interaction was noted with a centroid-centroid separation of 4.025 Å. nih.gov These interactions are fundamental to the molecule's ability to bind with biological targets, such as enzymes. nih.gov

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Role in Structure |

| Hydrogen Bond | N-H (Thiazolidinone) | C=O (Thiazolidinone) | Formation of centrosymmetric dimers (R²₂(8) motif) researchgate.net |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | S (Thioxo group) | Linking dimers or chains researchgate.net |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | O (Carbonyl group) | Further stabilization of the crystal lattice researchgate.net |

| π-π Stacking | Benzyl Ring | Benzyl/Thiazolidinone Ring | Linking hydrogen-bonded units into extended arrays researchgate.netnih.gov |

| Van der Waals | All atoms | All atoms | General crystal cohesion and packing efficiency |

Conformational Analysis in the Crystalline State

X-ray crystallography studies on compounds structurally similar to this compound, particularly the benzylidene derivatives, provide significant insight into the molecule's conformation in the solid state.

In the crystal structure of (Z)-5-benzylidene-2-thioxothiazolidin-4-one, the molecule exhibits a nearly planar arrangement, which is a consequence of the conjugated system formed by the benzylidene and thiazolidinone moieties. researchgate.net A notable feature in these structures is a significantly wide C-C-C bond angle of approximately 130° at the methine carbon atom that links the two ring systems. researchgate.net

For the saturated this compound, the benzyl group is attached to a stereocenter (C5) via a sp³-hybridized carbon, allowing for rotational freedom. However, in the crystalline state, this rotation is frozen into a specific, low-energy conformation. Theoretical and experimental analyses of related 5-benzyl-imidazolidin-4-one derivatives show that the benzyl group can adopt several staggered or eclipsed conformations relative to the heterocyclic ring. ethz.ch The preferred conformation minimizes steric hindrance between the phenyl ring and the substituents on the thiazolidinone ring. The phenyl ring often orients itself to engage in favorable intramolecular or intermolecular interactions, such as C-H···π contacts. nih.gov The dihedral angles between the heterocyclic ring and the phenyl ring are key descriptors of the molecule's three-dimensional shape. In one related structure, the thiazolidinone ring was oriented at a dihedral angle of 17.31° with respect to the phenyl ring. nih.gov

| Feature | Observation in Related Crystal Structures | Reference |

| Core Ring System | The thiazolidinone ring itself is largely planar. | nih.gov |

| Benzyl Group Orientation | Adopts a specific, sterically favorable conformation relative to the thiazolidinone ring. | ethz.ch |

| Key Dihedral Angles | The angle between the heterocyclic and phenyl rings is a defining conformational parameter. | nih.gov |

| Bond Angles (in benzylidene analogues) | An unusually wide C-C-C angle (~130°) is found at the linking methine carbon. | researchgate.net |

Stereochemical Characterization (E/Z Isomerism)

Stereochemistry is a critical aspect of the 2-thioxothiazolidin-4-one scaffold. While this compound itself possesses a chiral center at the C5 position leading to enantiomers (R and S), the closely related and widely studied 5-benzylidene-2-thioxothiazolidin-4-one derivatives exhibit E/Z isomerism due to the presence of a carbon-carbon double bond (C=C) at the 5-position. studymind.co.uknih.gov

E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation around this C=C double bond. studymind.co.uk The designation of an isomer as E or Z is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. wikipedia.orglibretexts.org

Assigning E/Z Configuration:

Prioritize Substituents: For each carbon of the C=C double bond, the two attached groups are assigned a priority (high or low) based on the atomic number of the atom directly bonded to the double bond. A higher atomic number corresponds to a higher priority. chemguide.co.uk

Determine Configuration:

Z Isomer (from the German zusammen, meaning "together"): If the two higher-priority groups are on the same side of the double bond. wikipedia.org

E Isomer (from the German entgegen, meaning "opposite"): If the two higher-priority groups are on opposite sides of the double bond. wikipedia.org

In the case of 5-benzylidene-2-thioxothiazolidin-4-one, one carbon of the exocyclic double bond is C5 of the thiazolidinone ring, and the other is the benzylic carbon.

At C5: The substituents are the sulfur atom (S1) and the nitrogen atom (N3) within the ring. Sulfur has a higher atomic number than nitrogen, so the C5-S1 bond path is the higher priority.

At the Benzylic Carbon: The substituents are the phenyl group and a hydrogen atom. Carbon has a higher atomic number than hydrogen, so the phenyl group is the higher priority.

Most synthetic procedures for these compounds predominantly yield the Z isomer , where the higher-priority phenyl group and the higher-priority sulfur atom are on the same side of the double bond. researchgate.netnih.gov This configuration is often found to be the more thermodynamically stable isomer.

| Isomer | Relative Position of High-Priority Groups | Commonality |

| Z-isomer | Same side (Phenyl and Sulfur) | Predominantly formed in synthesis researchgate.netnih.gov |

| E-isomer | Opposite sides (Phenyl and Sulfur) | Less common, may be formed in mixtures nih.gov |

Computational Chemistry and Theoretical Studies of 5 Benzyl 2 Thioxothiazolidin 4 One Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For analogues of 5-Benzyl-2-thioxothiazolidin-4-one, DFT calculations have been employed to understand their fundamental characteristics. These calculations are typically performed using various functionals, such as B3LYP, CAM-B3LYP, M05-2X, PBE0, and ωB97X-D, in conjunction with different basis sets to ensure accuracy. researchgate.net

The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For analogues like (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, are used to determine the optimized geometry. researchgate.net These studies help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The conformational energy landscape reveals the different possible spatial arrangements of the atoms and their relative energies, identifying the most stable conformer.

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. For related thiazolidinone derivatives, PES scans have been performed by rotating specific torsion angles to identify the minimum energy conformers. nih.gov This analysis is crucial as the molecule's conformation can significantly influence its physical and biological properties.

Table 1: Selected Optimized Geometrical Parameters of a 5-Benzylidene-2-thioxothiazolidin-4-one Analogue (Note: The following data is for a representative analogue, (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | 1.21 |

| C=S Bond Length | 1.67 |

| N-C(S) Bond Angle | 125.4 |

| C-N-C Angle | 123.8 |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. fiveable.meyoutube.comwikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. fiveable.me

For analogues of this compound, the HOMO is often localized on the thioxothiazolidin-4-one ring and the sulfur atom, while the LUMO is distributed over the benzylidene moiety. This distribution suggests that the molecule can act as both an electron donor and acceptor. The HOMO-LUMO energy gap can be calculated using different DFT functionals, and the results can be correlated with experimental data from UV-Vis spectroscopy. researchgate.net A smaller energy gap generally implies higher chemical reactivity.

Table 2: Calculated HOMO, LUMO, and Energy Gap for a 5-Benzylidene-2-thioxothiazolidin-4-one Analogue (Note: Data is for a representative analogue, (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one, using the PBE0 functional.)

| Parameter | Energy (eV) |

| EHOMO | -6.12 |

| ELUMO | -2.34 |

| Energy Gap (ΔE) | 3.78 |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded where red indicates regions of high electron density (nucleophilic) and blue represents regions of low electron density (electrophilic).

In this compound analogues, the MEP map generally shows negative potential (red) around the oxygen and sulfur atoms of the thioxothiazolidin-4-one ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the benzyl (B1604629) group often exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are more prone to nucleophilic or electrophilic attack. For thiazolidinone derivatives, these calculations can further elucidate the reactive nature of the carbonyl and thiocarbonyl groups.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.23 |

| Hardness (η) | 1.89 |

| Softness (S) | 0.26 |

| Electrophilicity Index (ω) | 4.72 |

This table is interactive. You can sort and filter the data.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values obtained from quantum mechanical calculations that describe the electronic and geometric properties of a molecule. These descriptors are instrumental in establishing Quantitative Structure-Property Relationships (QSPR), which correlate the molecular structure with its macroscopic properties.

For this compound and its analogues, descriptors such as dipole moment, polarizability, and hyperpolarizability are calculated to understand their behavior in electric fields and their potential for applications in materials science. Structure-property relationship studies on thiazolidinone derivatives have shown that modifications to the substituent on the benzylidene ring can significantly impact their electronic and optical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO energy gap and alter the molecule's reactivity and spectral properties.

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict and evaluate the NLO properties of molecules. The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).

Theoretical studies on analogues like (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one have shown that these molecules can exhibit significant NLO properties. researchgate.net The presence of a donor-π-acceptor system within the molecule, where the thioxothiazolidin-4-one acts as an acceptor and the substituted benzylidene group as a donor, can enhance the first hyperpolarizability. Calculations have demonstrated that some of these compounds have hyperpolarizability values significantly higher than that of urea (B33335), a standard NLO material, making them promising candidates for NLO applications. researchgate.net

Table 4: Calculated NLO Properties of a 5-Benzylidene-2-thioxothiazolidin-4-one Analogue (Note: Data is for a representative analogue, (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one, at the PBE0/6-311++G(d,p) level.)

| Property | Value |

| Dipole Moment (μ) (Debye) | 5.45 |

| Mean Polarizability (α) (a.u.) | 245.3 |

| First Hyperpolarizability (βHRS) (a.u.) | 3456 |

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Conformational Changes and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the conformational changes of this compound analogues and their interactions with biological macromolecules, such as proteins.

MD simulations can reveal the dynamic behavior of a ligand when it binds to the active site of a protein. By simulating the trajectory of the ligand-protein complex over a period of nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed between the ligand and the protein.

For instance, in studies of similar heterocyclic compounds as potential enzyme inhibitors, MD simulations have been employed to confirm the stability of the ligand within the binding pocket. A stable RMSD value over the simulation time suggests that the ligand has found a favorable and stable conformation. The RMSF analysis of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding.

The detailed analysis of ligand-protein interactions throughout the simulation provides insights into the key residues responsible for binding affinity. Hydrogen bonds, hydrophobic interactions, and van der Waals forces play a crucial role in the stability of the complex. The persistence of specific hydrogen bonds during the simulation is a strong indicator of their importance in the binding mechanism. This information is invaluable for the structure-based design of more potent and selective inhibitors based on the this compound scaffold.

| Simulation Parameter | Description | Typical Findings for Stable Ligand-Protein Complexes |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | Low and stable RMSD values (e.g., < 3 Å) indicate the complex is stable and has reached equilibrium. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom or residue from its average position over the course of the simulation. | Lower RMSF values in the binding site residues suggest that the ligand binding stabilizes this region of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | The consistent presence of specific hydrogen bonds indicates their critical role in anchoring the ligand to the protein. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. | A stable Rg value suggests that the protein's overall folding remains intact and is not disrupted by ligand binding. |

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in the crystalline state. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional picture of the molecular shape in a crystal and highlights the regions involved in intermolecular contacts.

The Hirshfeld surface is often mapped with properties such as dnorm (normalized contact distance), which uses a red-white-blue color scheme to identify intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm map indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

Reduced Density Gradient (RDG) analysis is another non-covalent interaction (NCI) visualization technique that plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This method can distinguish between repulsive (steric) interactions, van der Waals interactions, and strong attractive interactions like hydrogen bonds based on the value of sign(λ₂)ρ. The resulting 3D isosurfaces are color-coded to provide a visual representation of the nature and strength of these interactions in different regions of the molecule. For related thiazolidinone derivatives, RDG analysis has been used to reveal repulsive, attractive, and van der Waals interactions. tandfonline.com

| Intermolecular Contact | Typical Percentage Contribution in Related Structures |

| H···H | 25 - 50% |

| C···H/H···C | 10 - 30% |

| O···H/H···O | 5 - 20% |

| S···H/H···S | 5 - 15% |

| N···H/H···N | 2 - 10% |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a quantitative description of bonding in terms of localized Lewis-like structures (bonds, lone pairs, and core orbitals). The interactions between filled (donor) and empty (acceptor) orbitals are analyzed using second-order perturbation theory to estimate the stabilization energy E(2) associated with these delocalizations.

For this compound analogues, NBO analysis can provide deep insights into their electronic structure and stability. The delocalization of electron density from a lone pair (n) of a heteroatom (like oxygen, nitrogen, or sulfur) to an antibonding orbital (σ* or π*) of an adjacent bond is a key factor in molecular stability. These interactions, often referred to as hyperconjugation, can be quantified by their E(2) values. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Representative Values | Interaction Type |

| LP(1) N | π(C=O) | ~50-60 | π-conjugation |

| LP(1) N | π(C=S) | ~40-50 | π-conjugation |

| LP(2) O | σ(N-C) | ~5-15 | Hyperconjugation |

| LP(2) S | σ(N-C) | ~2-10 | Hyperconjugation |

| π(C=C) | π*(C=O) | ~15-25 | π-conjugation |

Biological Activity and Molecular Mechanisms of 5 Benzyl 2 Thioxothiazolidin 4 One Derivatives Mechanistic Focus

Enzyme Inhibition Studies and Target Identification (In Vitro)

Derivatives of the 5-Benzyl-2-thioxothiazolidin-4-one scaffold have been the subject of numerous in vitro studies to identify their biological targets and understand their mechanisms of action. These investigations have unveiled specific interactions with enzymes and receptors involved in metabolic diseases, inflammation, and other pathological processes.

Tyrosinase Inhibition Mechanisms and Kinetics

Tyrosinase is a critical copper-containing enzyme that plays a central role in melanogenesis and enzymatic browning. Its inhibitors are of great interest for cosmetic and medicinal applications. While direct kinetic studies on this compound are not extensively detailed in the reviewed literature, research on structurally related heterocyclic compounds provides insight into potential mechanisms.

Inhibitory action against tyrosinase by various small molecules often involves several mechanisms. nih.gov A common mechanism is the chelation of the copper ions within the enzyme's active site, which is essential for its catalytic activity. nih.gov Kinetic studies on other heterocyclic inhibitors, such as flavonols and benzothiazoles, have demonstrated different modes of inhibition, including competitive, mixed-type, and irreversible inhibition. nih.govnih.gov For instance, certain hydroxyisoflavones have been identified as suicide substrates, indicating an irreversible inhibitory mechanism. nih.gov A competitive inhibitor, such as the benzothiazole (B30560) derivative 1b, vies with the substrate for binding to the enzyme's active site. nih.gov The specific mechanism is highly dependent on the inhibitor's structure, particularly the presence and position of hydroxyl or other functional groups that can interact with the enzyme's active site residues or its copper cofactors. nih.govnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism and Receptor Binding

Thiazolidinediones (TZDs) are a well-established class of drugs that act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor crucial for regulating glucose and lipid metabolism. nih.gov The 2,4-thiazolidinedione (B21345) core is a key structural feature for binding to and activating PPAR-γ. nih.gov Upon activation by a TZD agonist, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in insulin (B600854) signaling, glucose uptake, and adipogenesis, thereby enhancing insulin sensitivity. nih.gov

While the parent compound of this class is typically a 2,4-dione, related structures like the 2-thioxo derivatives also interact with this receptor. The binding of TZDs to PPAR-γ can induce specific conformational changes that influence the recruitment of co-regulators, leading to varied biological outcomes. nih.gov Interestingly, the level of receptor activation is critical; at concentrations that yield optimal transcriptional activation, TZD-mediated PPAR-γ activity has been shown to protect cells from apoptosis by enhancing their ability to maintain mitochondrial potential. nih.gov This contrasts with higher concentrations, which may induce apoptosis. nih.gov

NOD-, LRR- and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome Inhibition Mechanisms

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system by triggering inflammatory responses. nih.gov Its activation is a two-step process involving a priming signal, often via Toll-like receptors (TLRs) to upregulate NLRP3 expression, followed by an activation signal that triggers the assembly of the complex. nih.gov This assembly leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. nih.gov

Inhibitors of the NLRP3 inflammasome can target various points in this pathway. Some molecules work by preventing the oligomerization of NLRP3, a critical step in the complex's formation, by binding to its NACHT domain and affecting its ATPase activity. nih.gov Others may interfere with upstream signaling events that trigger activation, such as potassium efflux or the generation of reactive oxygen species (ROS). nih.govnih.gov Although specific studies detailing the interaction between this compound derivatives and the NLRP3 inflammasome are not prominent in the available literature, research on other heterocyclic compounds like benzimidazoles has shown direct binding affinity for NLRP3, leading to the suppression of neuroinflammation. nih.gov

Kinase Inhibition Profiles (e.g., Aurora Kinase A, PIM1, CLK1, CDK2, HSP90)

Based on the reviewed literature, there is no specific information available regarding the inhibitory activity of this compound or its direct derivatives against the specified kinases: Aurora Kinase A, PIM1, CLK1, CDK2, or the molecular chaperone HSP90.

Aldose Reductase Inhibition

Aldose reductase (AR), the first enzyme in the polyol pathway, is a key target for preventing diabetic complications, as it catalyzes the reduction of glucose to sorbitol. nih.gov An accumulation of sorbitol under hyperglycemic conditions leads to osmotic stress and cellular damage. nih.gov Derivatives of the thiazolidinone scaffold have been extensively studied as AR inhibitors.

Research has shown that 5-benzyl-2,4-thiazolidinediones exhibit moderate to high levels of inhibitory activity against aldose reductase (ALR2). nih.govresearchgate.net Structural modifications have been found to significantly influence potency. For example, the introduction of an acetic acid chain at the N-3 position of the thiazolidinedione ring enhances inhibitory activity. nih.govresearchgate.net Furthermore, for N-unsubstituted derivatives, adding another aromatic ring to the 5-benzyl group generally improves effectiveness. nih.govresearchgate.net Computational docking studies on 2-thioxo-4-thiazolidinedione derivatives have identified compounds with strong binding affinities and potential inhibitory activity, forming stable hydrogen bonds with the enzyme's active site. asiapharmaceutics.info These compounds are being investigated as dual inhibitors, also targeting Protein Tyrosine Phosphatase 1B (PTP1B), another crucial enzyme in the development of type 2 diabetes. unipi.it

Table 1: Aldose Reductase (ALR2) Inhibition by Thiazolidinedione Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Notes | Reference |

|---|---|---|---|---|---|

| 5-benzyl-2,4-thiazolidinediones | Compound 46 | ALR2 | 1.01 | Found to be most potent in its series. | researchgate.net |

| 5-benzyl-2,4-thiazolidinediones | N-unsubstituted derivatives (5b, c, d) | ALR2 | - | Showed significantly more effectiveness than 5-arylidene counterparts. | nih.govresearchgate.net |

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, contributing to the pathogenicity of various microorganisms. Inhibitors of urease are sought after for treating infections, particularly those caused by Helicobacter pylori. Thioxothiazolidinyl-acetamide derivatives have emerged as potent urease inhibitors. nih.gov

A series of these compounds demonstrated significant urease inhibition, with IC50 values in the low micromolar range, far exceeding the potency of standard inhibitors like hydroxyurea (B1673989) and thiourea. nih.gov Kinetic and in silico studies revealed that the mode of inhibition and the potency are highly dependent on the nature of the substituents on the core scaffold. For example, compound 6i (N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide) was identified as the most active agent in one study, with an IC50 value of 1.473 µM. nih.gov The research indicated that substitutions at the R1 and R2 positions with various alkyl and aryl groups could fine-tune the inhibitory activity, with four-carbon alkyl substituents significantly improving potency in certain configurations. nih.gov

Table 2: Urease Inhibition by Thioxothiazolidinyl-acetamide Derivatives This table is interactive. You can sort and filter the data. | Compound | R¹ Substituent | R² Substituent | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 6i | Benzyl (B1604629) | Butyl | 1.473 | nih.gov | | 6e | Butyl | Benzyl | - | Showed potent activity against P. vulgaris urease. | nih.gov | | 6f | Isobutyl | Benzyl | - | Most potent among benzyl-containing compounds at R¹. | nih.gov | | Hydroxyurea (Control) | - | - | 100.21 | nih.gov | | Thiourea (Control) | - | - | 23.62 | nih.gov |

Other Mechanistic Enzymatic Interactions

Derivatives of this compound have been investigated for their inhibitory effects against a variety of enzymes beyond those directly implicated in major signaling pathways like apoptosis. These interactions highlight the broad therapeutic potential of this chemical scaffold.

Tyrosinase Inhibition: A series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs were designed and synthesized as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics and treatments for hyperpigmentation disorders. These compounds, which feature a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, showed potent inhibitory activity against mushroom and cellular tyrosinase. nih.gov For instance, a derivative with 2,4-dihydroxy substituents on the benzylidene ring was found to be 190 times more potent than the standard inhibitor kojic acid. nih.gov

Neuraminidase Inhibition: In the quest for new anti-influenza agents, 5-benzyl-4-thiazolinone derivatives have been studied as potential inhibitors of neuraminidase (NA), a crucial enzyme for the release and spread of viral particles. nih.gov In-silico modeling studies, including 2D-QSAR and 3D-QSAR, have been employed to predict the inhibitory activities of these compounds against the H1N1 neuraminidase. nih.gov

Bacterial Enzyme Inhibition (MurB): Molecular docking studies have suggested that 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, which are structurally related to the 5-benzylidene series, may exert their antibacterial effects by inhibiting the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.govnih.gov MurB is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibiotics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzylidene ring and the thiazolidinone core. SAR studies provide crucial insights for designing more potent and selective compounds.

Anticancer Activity: The substitution pattern on the 5-benzylidene ring significantly influences the cytotoxic activity of these compounds.

Electron-withdrawing groups , such as a nitro group, on the benzylidene ring can enhance anticancer activity.

The presence of hydroxyl groups is also a key determinant of activity. For example, (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione is a potent tyrosinase inhibitor and is used in skin-whitening agents. nih.gov

Hybrid molecules incorporating the 4-thiazolidinone (B1220212) core with other pharmacophores, like umbelliferone, have shown potent anti-proliferative activities against various human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), THP-1 (leukemia), and HL-60 (leukemia). researchgate.net

Antimicrobial Activity: For antimicrobial applications, modifications at both the N-3 position of the thiazolidinone ring and the 5-benzylidene moiety are critical.

SAR studies on 5-benzylthio-1,3,4-thiadiazol-2-yl derivatives revealed that both the structure of the benzyl unit and the nature of the linker (S or SO2) dramatically impact antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net

In a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, the presence of a methyl group on the indole (B1671886) ring and a hydroxyl group at the 3-position of the N-phenyl substituent was found to be beneficial for antibacterial activity. mdpi.com

Table 1: SAR Insights for this compound Derivatives

| Biological Target | Favorable Substitutions on Benzylidene Ring | Favorable Substitutions on Thiazolidinone Ring | Reference |

|---|---|---|---|

| Cancer Cells | Electron-withdrawing groups (e.g., -NO₂) | Hybridization with other scaffolds (e.g., umbelliferone) | researchgate.net |

| Tyrosinase | 2,4-Dihydroxy groups | N-cyclohexyl group | nih.govnih.gov |

| Neuraminidase | Varied substitutions explored via QSAR | N-substitution is a key variable in the dataset | nih.gov |

| Bacteria (e.g., S. aureus) | Varied substitutions on the benzyl unit | N-Aryl substituents with specific groups (e.g., 3-OH) | researchgate.netmdpi.com |

Molecular Interactions and Binding Modes with Biological Macromolecules

Understanding how these compounds interact with their protein targets at a molecular level is essential for rational drug design. Computational techniques like molecular docking and binding energy calculations provide valuable insights into these interactions.

Molecular Docking Simulations with Protein Targets

Molecular docking studies have been extensively used to predict and analyze the binding modes of this compound derivatives within the active sites of various protein targets.

Neuraminidase (NA): Docking simulations of 5-benzyl-4-thiazolinone derivatives into the active site of H1N1 neuraminidase (PDB: 3TI5) have been performed. nih.gov The most potent compounds were found to form multiple hydrogen bond interactions with key catalytic and framework residues such as TRP178, ARG152, ARG292, ARG371, and TYR406, mimicking the binding of the known inhibitor zanamivir. nih.gov

c-KIT Tyrosine Kinase: Thiazolidin-4-one derivatives have been docked against the c-KIT tyrosine kinase (PDB: 1T46), a target in cancer therapy. samipubco.com The studies revealed that the specific substitution patterns on the thiazolidinone ring led to variations in binding affinity and interaction types within the kinase's active site. samipubco.com

Bacterial MurB: To elucidate the antibacterial mechanism, derivatives were docked into the active site of E. coli MurB. nih.gov The analysis suggested that the thiazolidinone core and its substituents could form crucial interactions within the enzyme's active site, potentially inhibiting its function. nih.gov

MALT1 Protease: In a study on related thiazolo[3,4-a]quinazoline derivatives as MALT1 protease inhibitors for B cell lymphoma, docking was used to confirm that newly designed molecules fit well within the active site and established key binding interactions, showing higher stability compared to reference compounds. researchgate.net

In Silico Binding Affinity and Interaction Energy Prediction (e.g., MM-GBSA)

To refine the understanding of binding, more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed to calculate the free energy of binding.

While specific MM-GBSA studies for this compound are not widely reported in the initial survey, this technique is commonly applied to similar heterocyclic compounds. For instance, a study on a thiazolo[3,2-a]pyridine-3-carboxamide derivative targeting the main protease of SARS-CoV-2 used MM-GBSA to demonstrate that its binding was stable and primarily driven by van der Waals interactions. samipubco.com Such studies provide a more quantitative prediction of binding affinity than docking scores alone. samipubco.com Similarly, 3D-QSAR studies on 5-benzyl-4-thiazolinone derivatives against neuraminidase have developed models (CoMFA and CoMSIA) that correlate the 3D structural features of the compounds with their biological activity, providing a predictive framework for designing new inhibitors. nih.gov

Cellular Pathway Modulation and Biological Effects (In Vitro)

The ultimate biological effect of a compound is determined by its ability to modulate cellular signaling pathways. Research has begun to uncover how this compound derivatives influence critical pathways like apoptosis.

Modulation of Apoptosis Pathways (e.g., via EGFR/Erk1/2, Src/JNK phosphorylation)

The anticancer activity of many thiazolidinone derivatives is linked to their ability to induce programmed cell death, or apoptosis. While specific data on this compound modulating EGFR/Erk1/2 or Src/JNK is still emerging, studies on structurally related thiazolidinones provide strong indications of their potential mechanisms.

It is known that thiazolidin-4-one derivatives can induce apoptosis. For example, certain 4-thiazolidinone hybrids have been shown to increase the level of phosphorylated AMP-activated protein kinase (p-AMPK) in PC-3 cancer cells, indicating a direct activation of AMPK, a central regulator of cellular energy homeostasis and a target in cancer therapy. researchgate.net The activation of AMPK can, in turn, influence downstream pathways that control apoptosis and cell proliferation. The connection between this scaffold and key apoptosis-regulating kinase pathways like the MAPK/Erk and SAPK/JNK pathways, often downstream of growth factor receptors like EGFR, remains an active area of investigation.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One |

| (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one |

| (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid |

| (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid |

| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one |

| Pioglitazone |

| Etozolin |

| Zanamivir |

| Kojic acid |

| Ampicillin |

| Streptomycin |

| Ketoconazole |

| Bifonazole |

| Doxorubicin |

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms